Scaffold Conformational Restraint: Zero Rotatable Bonds vs. Common Flexible Heterocyclic Cores
The target compound possesses zero rotatable bonds, a property that distinguishes it from flexible alternatives such as benzylamine-linked isoquinolinones. This complete conformational restriction reduces entropic penalties upon target binding and simplifies pharmacophore geometry. By contrast, the clinically evaluated PDE10A inhibitor PF-2545920 (2-[[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl]quinoline) contains four rotatable bonds, introducing conformational flexibility that complicates structure-based design and may contribute to off-target interactions [1].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (PubChem computed property) |
| Comparator Or Baseline | PF-2545920 (PDE10A inhibitor): 4 rotatable bonds |
| Quantified Difference | Absolute reduction of 4 rotatable bonds; complete conformational lock |
| Conditions | Computed molecular property; topological analysis |
Why This Matters
Lower rotatable bond count correlates with higher probability of clinical success and improved target selectivity, making this scaffold preferable as a starting point for lead optimization campaigns.
- [1] PubChem. PF-2545920. CID 25195464. Rotatable Bond Count: 4. Accessed May 2026. View Source
